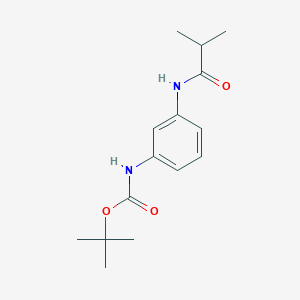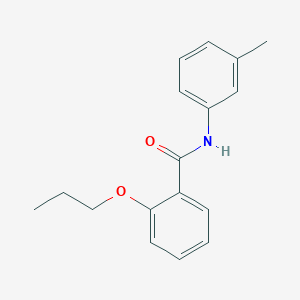![molecular formula C19H20ClN3O3 B268798 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268798.png)
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as CAFB, is a chemical compound that has been widely studied for its potential applications in scientific research. CAFB belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively inhibit the activity of specific enzymes called kinases. In
Mechanism of Action
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide works by selectively inhibiting the activity of specific kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting the activity of these kinases, this compound can disrupt the signaling pathways that are involved in disease progression, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific kinases that are inhibited by the compound. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In other diseases, this compound may have different effects depending on the specific signaling pathways that are involved.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for specific kinases, which allows researchers to study the effects of inhibiting specific signaling pathways in cells. However, this compound also has some limitations, such as its potential toxicity and the difficulty of synthesizing the compound in large quantities.
Future Directions
There are several future directions for research on 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of new kinase targets for the compound, and the investigation of the compound's potential applications in other diseases. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinoyl chloride, which is then reacted with N-(tetrahydro-2-furanylmethyl)benzamide to produce this compound. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is cancer treatment, as this compound has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation. This compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
Molecular Formula |
C19H20ClN3O3 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20ClN3O3/c20-14-3-1-4-16(11-14)23-19(25)22-15-8-6-13(7-9-15)18(24)21-12-17-5-2-10-26-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,24)(H2,22,23,25) |
InChI Key |
IYYHWNXJTLISDX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)